Cyclopropyl 2-(3,5-dimethylphenyl)ethyl ketone Cyclopropyl 2-(3,5-dimethylphenyl)ethyl ketone
Brand Name: Vulcanchem
CAS No.: 898781-25-4
VCID: VC7817153
InChI: InChI=1S/C14H18O/c1-10-7-11(2)9-12(8-10)3-6-14(15)13-4-5-13/h7-9,13H,3-6H2,1-2H3
SMILES: CC1=CC(=CC(=C1)CCC(=O)C2CC2)C
Molecular Formula: C14H18O
Molecular Weight: 202.29 g/mol

Cyclopropyl 2-(3,5-dimethylphenyl)ethyl ketone

CAS No.: 898781-25-4

Cat. No.: VC7817153

Molecular Formula: C14H18O

Molecular Weight: 202.29 g/mol

* For research use only. Not for human or veterinary use.

Cyclopropyl 2-(3,5-dimethylphenyl)ethyl ketone - 898781-25-4

Specification

CAS No. 898781-25-4
Molecular Formula C14H18O
Molecular Weight 202.29 g/mol
IUPAC Name 1-cyclopropyl-3-(3,5-dimethylphenyl)propan-1-one
Standard InChI InChI=1S/C14H18O/c1-10-7-11(2)9-12(8-10)3-6-14(15)13-4-5-13/h7-9,13H,3-6H2,1-2H3
Standard InChI Key PPWXFIUFJGYPLY-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1)CCC(=O)C2CC2)C
Canonical SMILES CC1=CC(=CC(=C1)CCC(=O)C2CC2)C

Introduction

Key Findings

Cyclopropyl 2-(3,5-dimethylphenyl)ethyl ketone (CAS 898781-25-4) is a cyclopropane-containing aromatic ketone with a molecular formula of C14H18O\text{C}_{14}\text{H}_{18}\text{O} and a molecular weight of 202.29 g/mol. This compound features a cyclopropyl group attached to a ketone moiety, which is further linked to a 3,5-dimethylphenyl-substituted ethyl chain. Its synthesis often involves [3 + 3] cyclization strategies or continuous-flow methodologies, with applications in organic synthesis and potential pharmaceutical intermediates. Key physical properties include a density of 1.041 g/cm³, a boiling point of 308.5°C, and a flash point of 129.1°C .

Chemical Identity and Structural Properties

IUPAC Nomenclature and Molecular Structure

The systematic name for this compound is 1-cyclopropyl-3-(3,5-dimethylphenyl)propan-1-one. Its structure consists of:

  • A cyclopropane ring bonded to a carbonyl group (C=O\text{C=O}).

  • A propyl chain bridging the carbonyl carbon to a 3,5-dimethylphenyl group.

The cyclopropane ring introduces significant steric strain, influencing reactivity and stability .

Table 1: Key Molecular Properties

PropertyValueSource
CAS Number898781-25-4
Molecular FormulaC14H18O\text{C}_{14}\text{H}_{18}\text{O}
Molecular Weight202.29 g/mol
Density1.041 g/cm³
Boiling Point308.5°C
Flash Point129.1°C
HS Code2914399090 (Aromatic ketones)

Synthesis and Manufacturing

[3 + 3] Cyclization Strategies

A base-mediated [3 + 3] annulation reaction between 1,3-dianionic ketones and 3,3-bis(methylthio)-1-arylprop-2-en-1-ones has been employed to synthesize cyclopropyl-functionalized phenols and related ketones. For example:

  • Deprotonation: Ketones are deprotonated using strong bases (e.g., NaH) to form 1,3-dianions.

  • Michael Addition: The dianion attacks ketene dithioacetals, followed by elimination of methylthio groups.

  • Cyclization: Aromatization under basic conditions yields the cyclopropane-containing product .

Table 2: Representative Synthetic Routes

MethodConditionsYield (%)Reference
[3 + 3] AnnulationNaH, DMF, 50°C72
Continuous-Flow SynthesisAR-35 resin, THF, 0.1 M85

Continuous-Flow Synthesis

A scalable approach utilizes arylthiols and cyclopropane carbonyl precursors in a continuous-flow system packed with acidic resin (AR-35). This method reduces reaction time to minutes and improves yields (up to 85%) .

Reactivity and Functionalization

Catalytic Cycloadditions

Cyclopropyl ketones participate in samarium(II)-catalyzed [3 + 2] cycloadditions with alkynes or alkenes. For example:

  • SmI₂ Catalysis: Cyclopropyl 2-(3,5-dimethylphenyl)ethyl ketone reacts with phenylacetylene to form cyclopentene derivatives via radical intermediates .

Ring-Opening Reactions

The strained cyclopropane ring undergoes selective cleavage under acidic or oxidative conditions. For instance:

  • Acid-Mediated Opening: Protonation at the carbonyl oxygen weakens adjacent C–C bonds, leading to ring opening and formation of allylic ketones .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator